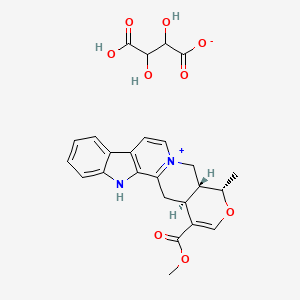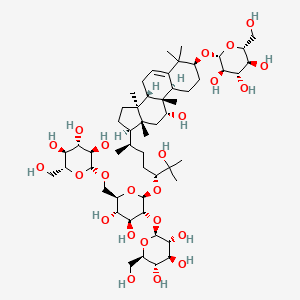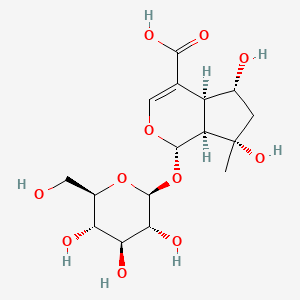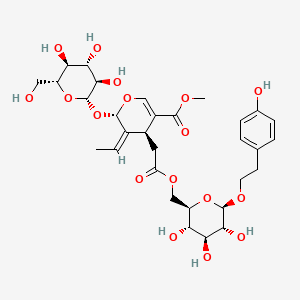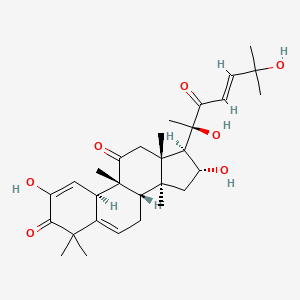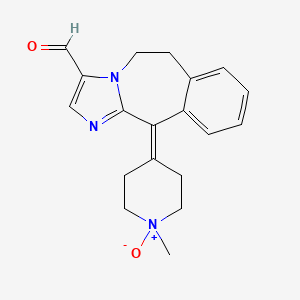
N-óxido de Alcaftadina
Descripción general
Descripción
Alcaftadine N-Oxide is a compound with the molecular formula C19H21N3O2 . It is known by several synonyms, including Alcaftadine-N-oxide and Alcaftadine metabolite 5 (m5) . It is related to Alcaftadine, which is an antihistamine used to prevent itching of the eyes due to allergies .
Synthesis Analysis
While specific synthesis methods for Alcaftadine N-Oxide were not found, general methods for the synthesis of N-Oxides involve the oxidation of tertiary amines . Additionally, a study on the synthesis and structural elucidation of Alcaftadine, a related compound, might provide some insights .
Molecular Structure Analysis
The InChI string for Alcaftadine N-Oxide is InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3 . The Canonical SMILES string is C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-] .
Physical And Chemical Properties Analysis
Alcaftadine N-Oxide has a molecular weight of 323.4 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The exact mass and monoisotopic mass are both 323.16337692 g/mol .
Aplicaciones Científicas De Investigación
Farmacología: Mejora de la solubilidad y permeabilidad de los fármacos
El N-óxido de Alcaftadina, debido a su funcionalidad N-óxido, puede desempeñar un papel significativo en la farmacología al mejorar la solubilidad de los fármacos y disminuir la permeabilidad de la membrana {svg_1}. Esta propiedad es particularmente beneficiosa para formular fármacos que requieren una mejor biodisponibilidad y una entrega dirigida dentro del cuerpo.
Bioquímica: Reactividad redox en la diana farmacológica
En bioquímica, la reactividad redox de los grupos N-óxido como los que se encuentran en el this compound es crucial para la diana farmacológica y la citotoxicidad {svg_2}. Esta característica permite el desarrollo de profármacos que pueden activarse bajo condiciones específicas, como ambientes hipóxicos en tejidos cancerosos.
Medicina: Profármacos activados por hipoxia
El potencial del this compound en medicina incluye su aplicación como profármaco activado por hipoxia {svg_3}. Estos profármacos permanecen inactivos en los tejidos normales, pero se reducen enzimáticamente a fármacos activos en condiciones hipóxicas, que son comunes en los tumores sólidos, lo que permite una terapia dirigida con efectos secundarios mínimos.
Inmunología: Modulación de la movilización de las células inmunitarias
En inmunología, el this compound puede influir en la movilización de las células inmunitarias y estabilizar los mastocitos, que son esenciales en la respuesta del cuerpo a los alérgenos y en la prevención de la liberación de histamina de los mastocitos {svg_4}.
Oftalmología: Tratamiento de la conjuntivitis alérgica
El this compound se utiliza en oftalmología para el tratamiento de la conjuntivitis alérgica. Actúa como un antihistamínico y un estabilizador de los mastocitos, reduciendo síntomas como picazón, edema e hiperemia {svg_5}.
Dermatología: Potencial en nanodermatología
El campo de la dermatología podría beneficiarse de la incorporación de this compound en nanoportadores para la administración dirigida de fármacos. La nanotecnología puede mejorar la administración y la eficacia de los tratamientos dermatológicos, potencialmente incluidos aquellos que involucran this compound {svg_6}.
Mecanismo De Acción
Target of Action
Alcaftadine N-Oxide primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions. Alcaftadine also exhibits a high affinity for H2 receptors and a lower affinity for H4 receptors . These receptors are involved in immune cell recruitment and mast cell stabilization .
Mode of Action
Alcaftadine N-Oxide acts as an antagonist of the H1 histamine receptor . By blocking this receptor, it inhibits the release of histamine from mast cells . This results in decreased chemotaxis and inhibition of eosinophil activation .
Biochemical Pathways
histamine signaling pathway . By inhibiting the release of histamine, it likely disrupts the cascade of biochemical reactions that lead to allergic responses .
Pharmacokinetics
Following topical ocular administration, Alcaftadine N-Oxide appears rapidly in the systemic circulation . The mean plasma Cmax of alcaftadine is approximately 60 pg/mL, and the median Tmax occurs at 15 minutes . Plasma concentrations of alcaftadine were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing . The metabolism of alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .
Result of Action
The primary result of Alcaftadine N-Oxide’s action is the prevention of itching associated with allergic conjunctivitis . By blocking histamine receptors and inhibiting the release of histamine from mast cells, it reduces itching and redness of the eyes .
Direcciones Futuras
While specific future directions for Alcaftadine N-Oxide were not found, the continued study of related compounds like Alcaftadine could provide valuable insights. For instance, research into the safety and efficacy of Alcaftadine in treating allergic conjunctivitis could potentially be applied to Alcaftadine N-Oxide .
Análisis Bioquímico
Biochemical Properties
Alcaftadine N-Oxide plays a significant role in biochemical reactions, particularly in its interaction with histamine receptors. It acts as an antagonist to H1 histamine receptors, inhibiting the release of histamine from mast cells . This interaction is crucial in preventing allergic reactions. Additionally, Alcaftadine N-Oxide interacts with various enzymes and proteins involved in immune responses, such as eosinophils, by inhibiting their activation and chemotaxis .
Cellular Effects
Alcaftadine N-Oxide influences various cellular processes, particularly in immune cells. It has been shown to reduce the recruitment of eosinophils and stabilize mast cells, thereby preventing the release of inflammatory mediators . This compound also affects cell signaling pathways related to allergic responses, reducing the expression of proteins like E-cadherin, which is involved in cell adhesion and inflammation . Furthermore, Alcaftadine N-Oxide impacts gene expression by modulating the transcription of genes associated with inflammatory responses.
Molecular Mechanism
The molecular mechanism of Alcaftadine N-Oxide involves its binding to H1 histamine receptors, thereby blocking histamine from exerting its effects . This inhibition prevents the downstream signaling that leads to allergic symptoms. Additionally, Alcaftadine N-Oxide inhibits the release of histamine from mast cells and decreases the activation of eosinophils . These actions are mediated through its interaction with specific binding sites on these cells, leading to reduced inflammation and allergic responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alcaftadine N-Oxide have been observed to change over time. The compound is relatively stable under neutral, thermal, and photolytic conditions but degrades under acidic, alkaline, and oxidative conditions . Long-term studies have shown that Alcaftadine N-Oxide maintains its efficacy in reducing allergic responses over extended periods, although its stability can be compromised under certain stress conditions.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Alcaftadine N-Oxide vary with dosage. At lower doses, the compound effectively reduces allergic symptoms without significant adverse effects . At higher doses, there may be toxic effects, including irritation and stinging sensations at the site of administration . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Alcaftadine N-Oxide is metabolized primarily through non-CYP450 cytosolic enzymes to its active carboxylic acid metabolite . This metabolic pathway involves the conversion of Alcaftadine N-Oxide to its carboxylic acid form, which retains its activity in inhibiting histamine release and reducing allergic responses. The involvement of non-CYP450 enzymes suggests a unique metabolic route that differs from many other drugs.
Transport and Distribution
Within cells and tissues, Alcaftadine N-Oxide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its binding affinity to plasma proteins, with approximately 39.2% of Alcaftadine N-Oxide and 62.7% of its active metabolite being protein-bound . This binding affects its localization and accumulation in target tissues, ensuring its therapeutic effects are localized to areas of allergic response.
Subcellular Localization
Alcaftadine N-Oxide is localized within specific subcellular compartments, including the cytosol and membrane-bound organelles . Its activity is influenced by its localization, with binding interactions occurring at the plasma membrane and within intracellular vesicles. These interactions are critical for its function in inhibiting histamine release and reducing inflammation. Post-translational modifications, such as phosphorylation, may also play a role in directing Alcaftadine N-Oxide to specific cellular compartments, enhancing its efficacy.
Propiedades
IUPAC Name |
11-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLRSVNIJHMDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952649-75-1 | |
| Record name | Alcaftadine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952649751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALCAFTADINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3S879Z8ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





